7-Chloro-7,16-dihydroheptacene
Description
7-Chloro-7,16-dihydroheptacene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring seven fused benzene rings (heptacene backbone) with a chlorine substituent at position 7 and partial saturation at positions 7 and 14. This modification introduces unique electronic and steric properties compared to fully aromatic heptacene.
Properties
CAS No. |
919272-93-8 |
|---|---|
Molecular Formula |
C30H19Cl |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-chloro-7,16-dihydroheptacene |
InChI |
InChI=1S/C30H19Cl/c31-30-28-16-24-11-20-7-3-1-5-18(20)9-22(24)13-26(28)15-27-14-23-10-19-6-2-4-8-21(19)12-25(23)17-29(27)30/h1-14,16-17,30H,15H2 |
InChI Key |
FBEGRRAHKUHZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC=CC=C7C=C6C=C51)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7,16-dihydroheptacene typically involves multiple steps. One common method includes the use of triptycene and phthalic anhydride as starting materials. The reaction is carried out in the presence of aluminum chloride (AlCl3) in tetrachloroethylene under an inert atmosphere at 0°C. The mixture is then heated to 100°C for 20 hours. After cooling, the product is isolated through a series of filtration and purification steps, including the use of sulfuric acid and chloroform .
Industrial Production Methods
While specific industrial production methods for 7-Chloro-7,16-dihydroheptacene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7,16-dihydroheptacene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the aromaticity of the rings is partially lost.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that 7-Chloro-7,16-dihydroheptacene can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation with sulfur trioxide (SO3).
Major Products Formed
Scientific Research Applications
7-Chloro-7,16-dihydroheptacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its planar structure.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 7-Chloro-7,16-dihydroheptacene exerts its effects is primarily through its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for photodynamic therapy, where ROS can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Chloro-7,16-dihydroheptacene with three chemically relevant analogs from the literature, focusing on substitution patterns, synthesis strategies, and structural features.
7-Chloro-7:12-dihydrobenzophenarsazine
Structure : A dihydro-modified benzophenarsazine core with chlorine at position 7 and arsenic in the heterocyclic ring.
Key Differences :
- The presence of arsenic introduces significant electronic divergence compared to the all-carbon heptacene backbone.
- Partial saturation at positions 7 and 12 (vs. 7 and 16 in the target compound) alters ring strain and conjugation.
Synthesis : Prepared via dimerization reactions involving silver salts, yielding stereoisomers with distinct optical activities .
Relevance : Highlights the impact of heteroatom substitution on dihydro-PAH properties, though arsenic limits direct comparability to carbon-based systems.
7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one
Structure : A benzodiazepine derivative with chlorine at position 7 and a dihydro modification.
Key Differences :
- The nitrogen-containing heterocycle disrupts aromaticity, contrasting with the fully conjugated heptacene backbone.
- Additional chloro and phenyl substituents introduce steric bulk absent in the target compound.
Relevance : Demonstrates how chlorine substitution and partial saturation can stabilize otherwise reactive intermediates, a principle applicable to PAH functionalization .
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Structure : A benzodithiazine derivative with chlorine, sulfonyl groups, and a hydrazine linker.
Key Differences :
- Sulfur and nitrogen heteroatoms dominate electronic properties, unlike the purely carbon-based heptacene.
- Functional groups like carboxylate and hydrazine enable diverse reactivity, unlike the inert PAH backbone.
Comparative Data Table
Biological Activity
7-Chloro-7,16-dihydroheptacene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This compound is a derivative of heptacene, which is known for its electronic properties and applications in organic electronics and photonics. Understanding the biological activity of 7-chloro-7,16-dihydroheptacene is crucial for evaluating its safety and potential therapeutic uses.
Chemical Structure
The chemical structure of 7-chloro-7,16-dihydroheptacene can be represented as follows:
This structure features a chlorine atom at the 7-position of the heptacene backbone, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of 7-chloro-7,16-dihydroheptacene has revealed several important aspects:
- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the chlorine atom may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Cytotoxicity : Cell viability assays have demonstrated that 7-chloro-7,16-dihydroheptacene can induce cytotoxic effects on certain cancer cell lines. This cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which can lead to apoptosis.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies
Several case studies have been conducted to evaluate the biological activity of 7-chloro-7,16-dihydroheptacene:
- Study on Antimicrobial Activity : A study reported that 7-chloro-7,16-dihydroheptacene displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 7-chloro-7,16-dihydroheptacene resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 5 µM for HeLa cells and 10 µM for MCF-7 cells.
Data Table
The following table summarizes key findings from various studies on the biological activity of 7-chloro-7,16-dihydroheptacene:
| Activity | Tested Organisms/Cells | Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC < 1 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | MIC < 1 µg/mL |
| Cytotoxicity | HeLa Cells | Decreased viability | IC50 = 5 µM |
| Cytotoxicity | MCF-7 Cells | Decreased viability | IC50 = 10 µM |
| Enzyme Inhibition | Cytochrome P450 | Inhibition | Not quantified |
The mechanisms underlying the biological activity of 7-chloro-7,16-dihydroheptacene are still being elucidated. Key proposed mechanisms include:
- Membrane Disruption : The hydrophobic nature of PAHs allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Oxidative Stress Induction : The compound may generate ROS upon metabolic activation, leading to oxidative damage in cellular components such as DNA and proteins.
- Enzyme Interaction : By inhibiting metabolic enzymes like cytochrome P450, this compound could alter drug metabolism and enhance toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
